molecular formula C16H24N2O2 B3082311 Tert-butyl 4-o-tolylpiperazine-1-carboxylate CAS No. 1121596-60-8

Tert-butyl 4-o-tolylpiperazine-1-carboxylate

Cat. No. B3082311
CAS RN: 1121596-60-8
M. Wt: 276.37
InChI Key: PWBKAWVRUDWXDT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound like Tert-butyl 4-o-tolylpiperazine-1-carboxylate would likely consist of a piperazine ring substituted with a tert-butyl carboxylate group and a tolyl group.


Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the other functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, tert-butyl compounds are generally non-polar and hydrophobic, while piperazine rings can participate in hydrogen bonding .

Scientific Research Applications

Synthesis and Chemical Properties

  • Stereoselective Synthesis : Tert-butyl 4-o-tolylpiperazine-1-carboxylate is involved in the stereoselective synthesis of piperidine derivatives, particularly those fused with oxygen heterocycles. This process includes the formation of tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates, leading to N-Boc piperidine derivatives with high stereoselectivity (Moskalenko & Boev, 2014).

  • 3-Allylation : The compound is used in the 3-allylation of tert-butyl 4-oxopiperidine-1-carboxylate, producing tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates. These serve as promising synthons for creating diverse piperidine derivatives (Moskalenko & Boev, 2014).

  • Molecular Structure Studies : The molecular structures of related compounds, such as 4-tert-butylpyrazoles, have been examined to understand the structural implications of tert-butyl substitution (Trofimenko et al., 2001).

  • Stereochemistry Research : Research on tert-butyl 4-o-tolylpiperazine-1-carboxylate derivatives has contributed to understanding stereochemistry, as seen in the synthesis of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates (Boev et al., 2015).

  • Pharmaceutical Intermediates : The compound has been utilized as an intermediate in synthesizing novel protein tyrosine kinase inhibitors, highlighting its importance in pharmaceutical research (Xin-zhi, 2011).

Applications in Crystallography and Material Science

  • Crystal Structure Analysis : The crystal structure of related compounds, such as tert-butyl 5-(hydroxymethyl)-2-(1-methylethyl)-3-oxopiperazine-1-carboxylate, has been studied to understand the configurations and hydrogen bonding in such molecules (Kolter et al., 1996).

  • Photomechanical Microcrystals : Derivatives of tert-butyl esters, such as 4-fluoroanthracene-9-carboxylic acid, have been used to grow highly branched photomechanical microcrystals. These crystals display unique properties like reversible motion under UV light, with potential applications in material science (Al‐Kaysi et al., 2017).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system with which it interacts. Without specific information on Tert-butyl 4-o-tolylpiperazine-1-carboxylate, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. Tert-butyl compounds are generally considered safe, but piperazine derivatives can have varying levels of toxicity depending on their specific structure .

properties

IUPAC Name

tert-butyl 4-(2-methylphenyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-13-7-5-6-8-14(13)17-9-11-18(12-10-17)15(19)20-16(2,3)4/h5-8H,9-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBKAWVRUDWXDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-o-tolylpiperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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